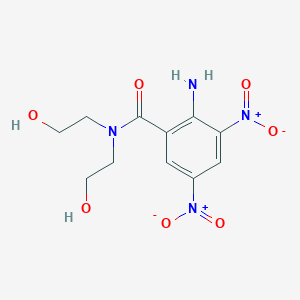

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide

Description

Properties

IUPAC Name |

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O7/c12-10-8(11(18)13(1-3-16)2-4-17)5-7(14(19)20)6-9(10)15(21)22/h5-6,16-17H,1-4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXNSCPDNURUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N(CCO)CCO)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the nitration of a benzene derivative to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the amino group and the N,N-bis(2-hydroxyethyl) moiety through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The nitro groups can be reduced to amines under appropriate conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

Oxidation: Products may include aldehydes or carboxylic acids.

Reduction: The major products are typically amines.

Substitution: Depending on the reagents, various substituted derivatives can be formed.

Scientific Research Applications

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or reagent.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amino and hydroxyethyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Properties of 2-Amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide and Analogous Compounds

Key Observations:

Nitro Group Positioning: The 3,5-dinitro configuration in the target compound enhances electron-withdrawing effects, favoring nucleophilic aromatic substitution (e.g., in agrochemical synthesis) .

Amide Side Chain Variations: Hydroxyethyl groups (target compound) enable hydrogen bonding and metal coordination, unlike the chloropentyl chain in N-(5-chloropentyl)-3,5-dinitrobenzamide, which enhances lipophilicity and antitubercular penetration .

Biological Activity :

Spectroscopic and Crystallographic Comparisons

- Hydrogen Bonding : The target compound forms extensive intermolecular hydrogen bonds (O–H···O and N–H···O), creating a planar crystal structure distinct from the less-polar 3,4-dinitro isomer .

Biological Activity

2-amino-N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with two hydroxyethyl groups and two nitro groups at the 3 and 5 positions. Its molecular formula is C₁₄H₁₈N₄O₅, which contributes to its unique properties that facilitate various biological interactions.

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the presence of nitro groups. These groups can be reduced to amino groups under specific conditions, which may enhance the compound's reactivity with biological targets.

Key Mechanisms Include:

- Interaction with Enzymes: The compound may inhibit or activate specific enzymes through competitive or non-competitive mechanisms.

- Cell Membrane Disruption: The hydroxyethyl groups can enhance membrane permeability, potentially leading to cell lysis in microbial cells.

- Antimicrobial Activity: The nitro groups are believed to interfere with nucleic acid synthesis in microorganisms, contributing to its antimicrobial properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain pathogens.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Strongly Inhibitory |

| Escherichia coli | 32 | Moderately Inhibitory |

| Pseudomonas aeruginosa | 64 | Weakly Inhibitory |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case study involved treating human breast cancer cells with varying concentrations of the compound, resulting in a dose-dependent increase in apoptotic markers such as caspase-3 activation.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound effectively inhibited growth across multiple bacterial species, supporting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In a study published in Cancer Research, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings suggested that it could selectively induce cell death in malignant cells while sparing normal cells, highlighting its therapeutic potential .

Research and Development

The compound is being explored as a biochemical probe for studying cellular processes due to its ability to modulate enzyme activity and influence cellular signaling pathways.

Pharmaceutical Development

Given its promising antimicrobial and anticancer properties, there is ongoing research into formulating this compound into therapeutic agents for treating infections and cancer.

Q & A

Q. Basic

- IR Spectroscopy : Peaks at 3332 cm (N–H stretch), 1630 cm (amide C=O), and 1384 cm (nitro symmetric stretch) confirm functional groups .

- NMR : NMR signals at δ 8.92–9.04 ppm (aromatic protons) and δ 3.02–3.46 ppm (hydroxyethyl CH) validate substitution patterns. NMR resolves carbonyl (δ ~158 ppm) and nitro-substituted aromatic carbons .

- Mass Spectrometry : EI-MS (M) confirms molecular weight .

What in vitro models assess the metabolism of nitroaromatic prodrugs derived from this compound?

Q. Advanced

- Nitroreductase Activation : Hypoxic conditions in cancer cells trigger nitro group reduction by NADPH:cytochrome P450 oxidoreductase (POR), releasing cytotoxic metabolites. LC-MS/MS quantifies metabolites like hydroxylamines and amines .

- Mustard Prodrugs : Derivatives with mustard groups undergo pH-dependent hydrolysis, studied via HPLC to track degradation pathways and cytotoxicity in HepG2 cells .

How do electronic effects of nitro groups influence reactivity in nucleophilic substitution reactions?

Q. Advanced

- Electron-Withdrawing Effects : Nitro groups meta to the amide enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). Computational DFT studies predict charge distribution and transition states .

- Steric Considerations : Bulky hydroxyethyl substituents may hinder reactivity, necessitating optimization of reaction temperatures or catalysts (e.g., DMAP for acylation) .

How can discrepancies in synthetic yields across studies be resolved?

Q. Methodological

- Troubleshooting : Compare solvent polarity (e.g., acetonitrile vs. ethanol), amine nucleophilicity (ethylenediamine vs. 2-aminoethanol), and purification methods. Impurities from carbodiimide side reactions (Route 1) require silica gel chromatography .

- Yield Optimization : Kinetic studies under varying temperatures (25°C vs. reflux) and stoichiometric ratios (amine:carbonyl = 2:1) improve reproducibility .

What role does this compound play in polymeric material development?

Q. Advanced

- Copolymer Synthesis : Acts as a monomer in polyamide backbones due to its rigid aromatic core and hydrogen-bonding capacity. Radical polymerization with vinyl monomers (e.g., styrene) enhances thermal stability .

- Applications : Used in membranes for gas separation or drug delivery systems, leveraging nitro group redox activity for stimuli-responsive behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.